

Technical Guide: Physical Properties of 2-((2-Aminophenyl)thio)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((2-Aminophenyl)thio)benzoic acid

Cat. No.: B1589406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Aminophenyl)thio)benzoic acid hydrochloride is a chemical compound of significant interest in organic synthesis, serving as a key intermediate in the preparation of various heterocyclic systems, most notably phenothiazines. Understanding its physical properties is crucial for its handling, application in synthetic protocols, and for the development of new chemical entities. This technical guide provides a comprehensive overview of the known physical characteristics of **2-((2-Aminophenyl)thio)benzoic acid** hydrochloride, detailed experimental methodologies for their determination, and a visualization of its role in synthetic pathways.

Core Physical Properties

A summary of the key physical and chemical identifiers for **2-((2-Aminophenyl)thio)benzoic acid** hydrochloride is presented below. It is important to note that while computed properties are available for the hydrochloride salt, some experimental data, such as the melting point, are reported for the parent compound, **2-((2-Aminophenyl)thio)benzoic acid**.

Property	Value	Source
Chemical Name	2-((2-Aminophenyl)thio)benzoic acid hydrochloride	
Synonyms	2-[(2-Aminophenyl)thio]benzoic acid hydrochloride, 2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride	[1]
CAS Number	114724-41-3	[2]
Molecular Formula	C ₁₃ H ₁₂ CINO ₂ S	[1]
Molecular Weight	281.76 g/mol	[1] [2]
Appearance	Yellow to orange crystal or crystalline powder (for the parent compound)	
Melting Point	~150-152 °C (for the parent compound, 2-((2-Aminophenyl)thio)benzoic acid)	
Boiling Point	Data not available	
Solubility	The parent compound is sparingly soluble in water, soluble in anhydrous ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility is enhanced by salt formation, suggesting the hydrochloride salt has improved aqueous solubility.	[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like **2-((2-Aminophenyl)thio)benzoic acid hydrochloride**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the sample is dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

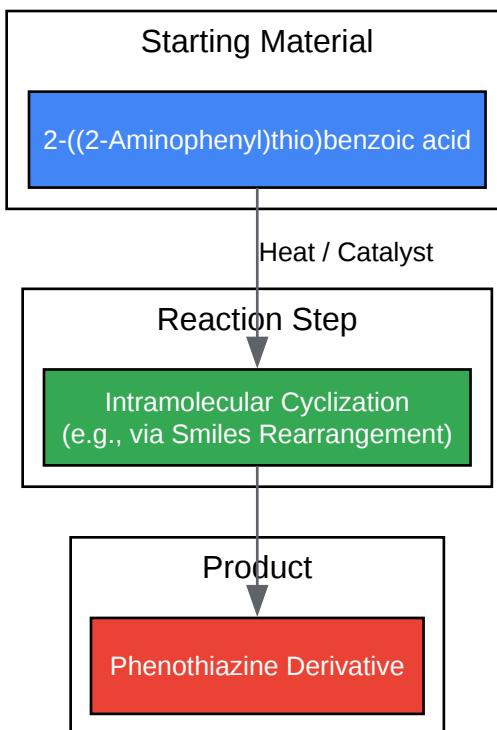
This range is the melting point.

Solubility Determination

Solubility is determined by observing the dissolution of a solute in a solvent at a specified temperature.

Apparatus:

- Test tubes and rack
- Vortex mixer or magnetic stirrer
- Graduated pipettes or cylinders
- Analytical balance


Procedure:

- Weigh a precise amount of **2-((2-Aminophenyl)thio)benzoic acid** hydrochloride (e.g., 10 mg) and place it into a test tube.
- Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or DMSO) to the test tube.
- Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for any undissolved solid particles against a dark background.
- If the solid dissolves completely, the compound is considered soluble under these conditions.
- If the solid does not dissolve, the mixture can be gently heated to observe any change in solubility with temperature.
- The solubility can be quantified by systematically increasing the amount of solute added to a fixed volume of solvent until saturation is reached.

Synthetic Pathway Visualization

2-((2-Aminophenyl)thio)benzoic acid is a crucial precursor in the synthesis of phenothiazines, a class of heterocyclic compounds with various pharmaceutical applications. The general synthetic workflow involves an intramolecular cyclization reaction.

Synthesis of Phenothiazine from 2-((2-Aminophenyl)thio)benzoic acid

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for phenothiazine synthesis.

This diagram illustrates the transformation of **2-((2-Aminophenyl)thio)benzoic acid** into a phenothiazine derivative through an intramolecular cyclization reaction. This process is often facilitated by heat and sometimes a catalyst, and can proceed through a mechanism known as the Smiles rearrangement.^[3] This synthetic route is fundamental in medicinal chemistry for the creation of a diverse range of bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride | C13H12CINO2S | CID 16202390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. 2-((2-Aminophenyl)thio)benzoic acid | 54920-98-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-((2-Aminophenyl)thio)benzoic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589406#physical-properties-of-2-2-aminophenyl-thio-benzoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com